Cas no 37699-43-7 (2,3-dimethyl-4-nitro-1-oxido-pyridin-1-ium)

2,3-dimethyl-4-nitro-1-oxido-pyridin-1-ium 化学的及び物理的性質
名前と識別子
-
- 2,3-Dimethyl-4-Nitropyridine N-Oxide
- 2,3-DIMETHYL-4-NITROPYRIDINE-N-OXIDE
- 2,3-Dimethyl-4-Nitro-N-Oxide
- 4-Nitro-2,3-lutidine-N-oxide
- 2,3-DIMETHYL-4-NITROPYRIDINE 1-OXIDE
- 4-nitro-2,3-dimethylpyridine n oxide
- 4-Nitro-2,3-lutidine
- 2,3-dimethyl-4-nitro-pyridin1-oxide
- 2,3-dimethyl-4-nitro-pyridine oxide
- 2,3-Dimethyl-4-nitropyridine-N
- 3-DiMethyl-4-Nitropyridine N-Oxide
- 4-nitro-2,3-dimethylpyridine 1-oxide
- 4-NITRO-2,3-DIMETHYLPYRIDINE N-OXIDE
- 4-Nitro-2,3-lutidine N-Oxide
- 2,3-Lutidine,4-nitro-, 1-oxide (7CI)
- Pyridine, 2,3-dimethyl-4-nitro-, 1-oxide
- 2,3-dimethyl-4-nitropyridin-1-ium-1-olate
- 2,3-dimethyl-4-nitro-1-oxidopyridin-1-ium
- 2,3-Dimethyl-4-nitro-pyridine 1-oxide
- 2,3-dimethyl-4-nitro-1-oxido-pyridin-1-ium
- PubChem20733
- DTXSID50191134
- V7T97WM6BA
- EN300-226256
- Pyridine, 2,3-dimethyl-4-nitro-, 1-oxide; 2,3-Lutidine, 4-nitro-, 1-oxide (7CI); 2,3-Dimethyl-4-nitro-1-oxidopyridin-1-ium; 2,3-Dimethyl-4-nitropyridine 1-oxide; 2,3-Dimethyl-4-nitropyridine N-oxide; 4-Nitro-2,3-dimethylpyridine N-oxide
- SCHEMBL539611
- FT-0609698
- F11238
- D2905
- BRN 1569438
- UNII-V7T97WM6BA
- 2,3-Dimethyl-4-nitro-pyridine 1-oxide;2,3-Dimethyl-4-Nitropyridine N-Oxide
- 37699-43-7
- CS-0135023
- DIMETHYL-4-NITROPYRIDINE 1-OXIDE, 2,3-
- GS-6808
- NS00030270
- 2,3-dimethyl-4-nitropyridine-1-oxide
- Lansoprazole Impurity 21
- CFMTVTYBZMKULI-UHFFFAOYSA-N
- 2,3-dimethyl-4-nitropyridin-N-oxide
- 4-Nitro-2,3-lutidine N-oxide, 97%
- A6436
- MFCD00065172
- SY014302
- W-202546
- AC-1174
- AKOS015842336
- 4-Nitro-2,3-lutidine-N-oxide,98%
- DB-019781
-
- MDL: MFCD00065172
- インチ: 1S/C7H8N2O3/c1-5-6(2)8(10)4-3-7(5)9(11)12/h3-4H,1-2H3
- InChIKey: CFMTVTYBZMKULI-UHFFFAOYSA-N
- ほほえんだ: [O-][N+]1C([H])=C([H])C(=C(C([H])([H])[H])C=1C([H])([H])[H])[N+](=O)[O-]
- BRN: 1569438
計算された属性
- せいみつぶんしりょう: 168.05300
- どういたいしつりょう: 168.05349212 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 180
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 0.5
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 71.3
- ぶんしりょう: 168.15
じっけんとくせい
- 色と性状: ソリッド
- 密度みつど: 1.3722 (rough estimate)
- ゆうかいてん: 92.0 to 96.0 deg-C
- ふってん: 297.07°C (rough estimate)
- フラッシュポイント: 197.7℃
- 屈折率: 1.5200 (estimate)
- PSA: 71.28000
- LogP: 2.16330
- ようかいせい: 未確定
- かんど: 水分を吸収しやすい
2,3-dimethyl-4-nitro-1-oxido-pyridin-1-ium セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315-H319-H341
- 警告文: P201-P202-P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P308+P313-P405-P501
- 危険物輸送番号:2811
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S36
- RTECS番号:UT2807000
-
危険物標識:
- リスク用語:R36/37/38
- 危険レベル:6.1
- 危険レベル:6.1
- 包装グループ:III
- 包装カテゴリ:III
- 包装等級:III
- セキュリティ用語:6.1
- ちょぞうじょうけん:Store at room temperature
2,3-dimethyl-4-nitro-1-oxido-pyridin-1-ium 税関データ
- 税関コード:2933399090
- 税関データ:
中国税関番号:
2933399090概要:
2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
2,3-dimethyl-4-nitro-1-oxido-pyridin-1-ium 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-226256-10.0g |
2,3-dimethyl-4-nitropyridin-1-ium-1-olate |
37699-43-7 | 95% | 10.0g |
$33.0 | 2024-06-20 | |
eNovation Chemicals LLC | K07460-500g |
4-Nitro-2,3-lutidine-N-oxide |
37699-43-7 | 97% | 500g |
$600 | 2024-06-05 | |
Enamine | EN300-226256-0.5g |
2,3-dimethyl-4-nitropyridin-1-ium-1-olate |
37699-43-7 | 95% | 0.5g |
$19.0 | 2024-06-20 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N34250-500g |
2,3-Dimethyl-4-nitropyridine 1-oxide |
37699-43-7 | 97% | 500g |
¥1229.0 | 2022-04-27 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N135488-100g |
2,3-dimethyl-4-nitro-1-oxido-pyridin-1-ium |
37699-43-7 | 97% | 100g |
¥234.90 | 2023-09-01 | |
TRC | N496450-1g |
4-Nitro-2,3-lutidine N-Oxide |
37699-43-7 | 1g |
$ 76.00 | 2023-09-06 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N135488-500g |
2,3-dimethyl-4-nitro-1-oxido-pyridin-1-ium |
37699-43-7 | 97% | 500g |
¥936.90 | 2023-09-01 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-FQ682-5g |
2,3-dimethyl-4-nitro-1-oxido-pyridin-1-ium |
37699-43-7 | 98% | 5g |
56.0CNY | 2021-08-06 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L19457-25g |
2,3-Dimethyl-4-nitropyridine N-oxide, 97% |
37699-43-7 | 97% | 25g |
¥6537.00 | 2023-02-28 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N831433-500g |
4-Nitro-2,3-lutidine-N-oxide |
37699-43-7 | 98% | 500g |
1,800.00 | 2021-05-17 |
2,3-dimethyl-4-nitro-1-oxido-pyridin-1-ium サプライヤー
2,3-dimethyl-4-nitro-1-oxido-pyridin-1-ium 関連文献
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Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
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Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
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Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268
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5. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
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Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
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Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
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9. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
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Shixin Wu,Jiamin Zeng,Hong Xie,Sum Huan Ng Anal. Methods, 2016,8, 7025-7029
2,3-dimethyl-4-nitro-1-oxido-pyridin-1-iumに関する追加情報
Introduction to 2,3-dimethyl-4-nitro-1-oxido-pyridin-1-ium (CAS No. 37699-43-7) in Modern Chemical Research
The compound 2,3-dimethyl-4-nitro-1-oxido-pyridin-1-ium, identified by the CAS number 37699-43-7, represents a fascinating molecule with significant implications in the field of organic synthesis and medicinal chemistry. Its unique structural features, including a nitro group and an oxido-pyridinium core, make it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. This article explores the compound's chemical properties, synthetic pathways, and its emerging applications in contemporary research.
In recent years, the demand for specialized heterocyclic compounds has surged due to their diverse biological activities. The nitro-pyridinium derivatives have garnered particular attention for their potential as bioactive scaffolds. The presence of both electron-withdrawing and electron-donating groups in 2,3-dimethyl-4-nitro-1-oxido-pyridin-1-ium enhances its reactivity, making it a versatile building block for further functionalization. Researchers have leveraged this compound to design molecules with enhanced binding affinity to biological targets, such as enzymes and receptors.
The synthesis of 2,3-dimethyl-4-nitro-1-oxido-pyridin-1-ium involves a multi-step process that typically begins with the nitration of a pyridine precursor. The introduction of the nitro group at the 4-position is critical, as it influences the compound's electronic properties and subsequent reactivity. Advanced synthetic techniques, such as catalytic hydrogenation and metal-catalyzed cross-coupling reactions, have been employed to optimize yields and purity. These methods align with the growing emphasis on green chemistry principles, ensuring minimal environmental impact.
One of the most compelling aspects of 2,3-dimethyl-4-nitro-1-oxido-pyridin-1-ium is its role in medicinal chemistry. The oxido-pyridinium moiety serves as a privileged scaffold for drug discovery due to its ability to interact with biological systems through multiple mechanisms. Recent studies have demonstrated its utility in developing inhibitors for therapeutic targets associated with neurological disorders. The nitro group further contributes to its pharmacological potential by enabling redox-active properties, which are increasingly recognized for their role in modulating disease pathways.
The compound's structural motif has also found applications in material science. Researchers are exploring its use as a precursor for advanced polymers and coordination complexes with tailored electronic properties. The nitro group's ability to participate in metal coordination has led to innovative materials with applications in catalysis and electronics. These findings underscore the broad utility of 2,3-dimethyl-4-nitro-1-oxido-pyridin-1-ium beyond traditional pharmaceutical contexts.
From a computational chemistry perspective, 2,3-dimethyl-4-nitro-1-oxido-pyridin-1-ium has been extensively studied using density functional theory (DFT) and molecular dynamics simulations. These approaches have provided insights into its electronic structure and intermolecular interactions, guiding the design of more effective derivatives. The integration of machine learning algorithms has further accelerated this process by predicting optimal synthetic routes and predicting biological activity based on structural features.
The future prospects for 2,3-dimethyl-4-nitro-1-oxido-pyridin-1-ium are promising, with ongoing research focusing on expanding its applications in drug discovery and materials science. Collaborative efforts between academia and industry are expected to yield novel derivatives with enhanced functionalities. As our understanding of molecular interactions deepens, compounds like 37699-43-7 will continue to play a pivotal role in advancing chemical innovation.
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